Thaspine hydrochloride

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

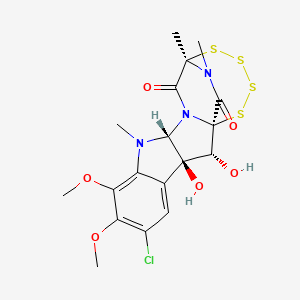

Thaspine hydrochloride is a potent alkaloid derived from the bark of the South American tree Croton lechleri. This compound has garnered significant attention due to its dual topoisomerase inhibitory activity, making it a promising candidate in cancer research . This compound is known for its ability to induce apoptosis in various cancer cell lines, including colon carcinoma cells .

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of thaspine hydrochloride involves several steps. The primary synthetic route includes the preparation of the mother liquor by dissolving 2 mg of the compound in 50 μL of dimethyl sulfoxide (DMSO), resulting in a mother liquor concentration of 40 mg/mL . This solution is then used for further reactions and formulations.

Industrial Production Methods: Industrial production methods for this compound involve the extraction of the total alkaloid from the bark of Croton lechleri, followed by adsorptive separation and elution . The process includes preparing a dissolving solution, adsorption stripping, and preparing the eluent for cleaning and condensation .

化学反应分析

Types of Reactions: Thaspine hydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution. It acts as a potent acetylcholinesterase inhibitor and cicatrizant .

Common Reagents and Conditions: Common reagents used in the reactions involving this compound include dimethyl sulfoxide (DMSO), polyethylene glycol (PEG300), and Tween 80 . The reactions are typically carried out under controlled conditions to ensure the stability and efficacy of the compound.

Major Products Formed: The major products formed from the reactions involving this compound include its derivatives that exhibit potent topoisomerase inhibitory activity . These derivatives are crucial in the development of anticancer therapies.

科学研究应用

Thaspine hydrochloride has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a potent topoisomerase inhibitor . In biology, it induces apoptosis in various cancer cell lines, making it a valuable tool in cancer research . In medicine, this compound is being explored for its potential as an anticancer agent . Additionally, it has applications in the industry for the development of new therapeutic agents .

作用机制

Thaspine hydrochloride exerts its effects by inhibiting both topoisomerase I and II enzymes . It induces conformational activation of pro-apoptotic proteins Bak and Bax, leading to mitochondrial cytochrome c release and mitochondrial membrane permeabilization . This results in widespread apoptosis in cancer cells. The compound also downregulates vascular endothelial growth factor (VEGF) expression and inhibits the proliferation of vascular endothelial cells through the PI3 kinase and MAP kinase signaling pathways .

相似化合物的比较

Thaspine hydrochloride is unique due to its dual topoisomerase inhibitory activity. Similar compounds include ellipticine and camptothecin, which also inhibit topoisomerase enzymes . this compound stands out due to its effectiveness in cells overexpressing drug efflux transporters, making it a promising candidate for overcoming multidrug resistance in cancer therapy .

属性

CAS 编号 |

35115-50-5 |

|---|---|

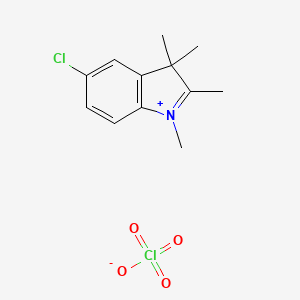

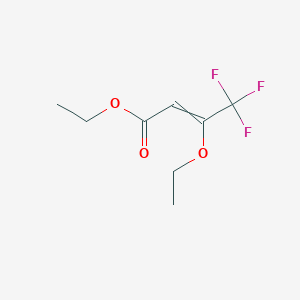

分子式 |

C20H20ClNO6 |

分子量 |

405.8 g/mol |

IUPAC 名称 |

5-[2-(dimethylamino)ethyl]-7,14-dimethoxy-2,9-dioxatetracyclo[6.6.2.04,16.011,15]hexadeca-1(14),4(16),5,7,11(15),12-hexaene-3,10-dione;hydrochloride |

InChI |

InChI=1S/C20H19NO6.ClH/c1-21(2)8-7-10-9-13(25-4)18-16-14(10)20(23)27-17-12(24-3)6-5-11(15(16)17)19(22)26-18;/h5-6,9H,7-8H2,1-4H3;1H |

InChI 键 |

ORYWNHKVTVKCMC-UHFFFAOYSA-N |

规范 SMILES |

CN(C)CCC1=CC(=C2C3=C1C(=O)OC4=C(C=CC(=C34)C(=O)O2)OC)OC.Cl |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-(2-Chloroethyl)-3-tricyclo[3.3.1.13,7]dec-2-ylurea](/img/structure/B14685865.png)

![5-[(e)-(2,6-Dimethylphenyl)diazenyl]-4-methyl-6-phenylpyrimidin-2-amine](/img/structure/B14685881.png)

![2-(3-oxo-2,4-dihydro-1H-cyclopenta[b]indol-2-yl)isoindole-1,3-dione](/img/structure/B14685907.png)